molecular formula C8H5F3O2 B053025 2-Methyl-3,4,6-trifluorobenzoic acid CAS No. 119916-22-2

2-Methyl-3,4,6-trifluorobenzoic acid

Cat. No.: B053025
CAS No.: 119916-22-2
M. Wt: 190.12 g/mol
InChI Key: ZWSKKNZVRSHNGN-UHFFFAOYSA-N
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Description

2-Methyl-3,4,6-trifluorobenzoic acid is an organic compound with the molecular formula C8H5F3O2 and a molecular weight of 190.12 g/mol It is a trifluorinated derivative of benzoic acid, characterized by the presence of three fluorine atoms and a methyl group on the benzene ring

Mechanism of Action

Target of Action

2-Methyl-3,4,6-trifluorobenzoic acid is a chemical compound that is used in the research of infectious diseases . It is categorized under Quinolones & Gyrase inhibitors , suggesting that it may target bacterial DNA gyrase, an enzyme involved in DNA replication, transcription, and repair.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-methylbenzoic acid with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes halogenation, followed by methylation and carboxylation steps. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3,4,6-trifluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-3,4,6-trifluorobenzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3,4,6-trifluorobenzoic acid is unique due to the presence of a methyl group in addition to the trifluoromethyl groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3,4,6-trifluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSKKNZVRSHNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435985
Record name 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119916-22-2
Record name 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

200 mg of 2,3,4,6-tetrafluorobenzoic acid was dissolved in 10 ml of diethyl ether and cooled to −10° C. in an argon atmosphere. Then 1.72 ml of a methyl magnesium bromide-diethyl ether solution (3 moles/liter) was added dropwise. After completion of dropwise addition, the reaction mixture was heated to room temperature and stirred at room temperature for 17 hours. The reaction mixture was added to about 50 ml of cold water and adjusted to pH 1 with concentrated hydrochloric acid. The reaction mixture was extracted with ethyl acetate and separated into liquids. The organic layer was separated, dried over anhydrous sodium sulfate and concentrated to give 181 mg of 3,4,6-trifluoro-2-methylbenzoic acid (yield: 92%).
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Synthesis routes and methods III

Procedure details

To a solution of 1.04 g of 2,3,4,5-tetrafluoro-6-methylbenzoic acid in 15 ml of ethanol were added 840 mg of potassium hydroxide, 232 mg of pentaethylene hexamine and 200 mg of 20% palladium hydroxide. The mixture was stirred in a hydrogen atmosphere at room temperature for 3 hours. After addition of water, the reaction mixture was filtrated through celite and the filtrate was washed with diethyl ether. The aqueous layer was adjusted to pH 1 with concentrated hydrochloric acid and extracted with dichloromethane. After evaporating the solvent, the residue was purified by silica gel column chromatography (eluent; ethyl acetate:n-hexane=1:3) to give 761 mg of 3,4,6-trifluoro-2-methylbenzoic acid (yield: 80%).
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Q & A

Q1: What is the role of 2-Methyl-3,4,6-trifluorobenzoic acid in the synthesis of 5-methyl-4-oxo-3-quinolinecarboxylic acids?

A1: this compound serves as a crucial starting material in the synthesis of a series of 5-methyl-4-oxo-3-quinolinecarboxylic acids []. These quinolones are modified at the eight-position with various substituents like fluorine, chlorine, methyl, or hydrogen. The synthesis utilizes the unique structure of this compound, where the fluorine atoms act as leaving groups in subsequent reactions, allowing for the introduction of desired modifications at the eight-position of the quinolone scaffold.

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